
4,4,4-trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of reagents such as LiAlH4 . The reaction is typically carried out in a Schlenk flask under an argon atmosphere . Tetrahydrofuran (THF) is often used as the solvent, and the ester is added dropwise .Molecular Structure Analysis
The molecular structure of TFPB includes a tetrahydropyran ring and a trifluoromethyl group. The molecular formula is C10H18F3NO and the molecular weight is 237.25 g/mol.Physical And Chemical Properties Analysis
TFPB is described as a white to yellow crystalline. The compound 4-Aminotetrahydropyran, which shares a similar tetrahydropyran structure, has a refractive index of 1.463 and a density of 0.977 g/cm3 at 25 °C .Applications De Recherche Scientifique
Medicine: Targeting Thrombospondin Motifs
This compound has been identified as a potential agent for targeting proteins with thrombospondin motifs . These proteins are involved in various cellular processes, including angiogenesis and cancer metastasis. By modulating these proteins, the compound could have therapeutic applications in treating diseases where these processes are dysregulated.
Agriculture: Histone Deacetylase Inhibitors
In agriculture, the compound could be used in the synthesis of histone deacetylase (HDAC) inhibitors . These inhibitors can regulate gene expression and have implications in plant growth and development, potentially leading to enhanced crop yields and stress resistance.
Materials Science: Synthesis of Advanced Materials
The compound’s unique structure makes it suitable for the synthesis of advanced materials. Its incorporation into polymers could lead to new materials with improved properties such as increased thermal stability or novel electronic characteristics .
Environmental Science: Eco-Friendly Reagents
Environmental science could benefit from the use of this compound as an eco-friendly reagent. Its potential to act as a solvent or a catalyst in green chemistry applications makes it valuable for developing sustainable industrial processes .
Biochemistry: Toll-Like Receptor Agonists
Biochemically, it serves as a starting material for the synthesis of Toll-like receptor 7 agonists . These agonists are important for the innate immune response and could lead to new treatments for viral infections, including hepatitis.
Pharmacology: Cannabinoid Receptor Agonists
In pharmacology, derivatives of this compound are used in the development of CB2 cannabinoid receptor agonists . These receptors are involved in pain management, and agonists can be used to develop new analgesics with fewer side effects compared to opioids.
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-(oxan-4-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)5-8(6-13)7-1-3-14-4-2-7/h7-8H,1-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARJBINFTXUFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CC(F)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1480496.png)
![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)
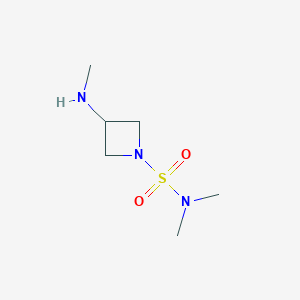

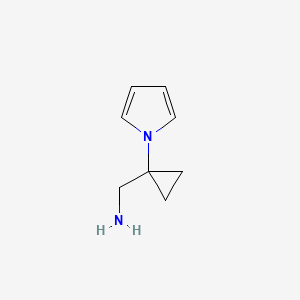

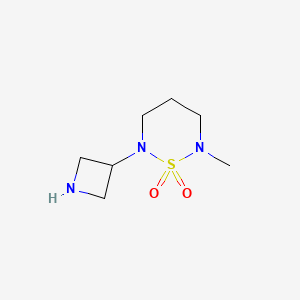
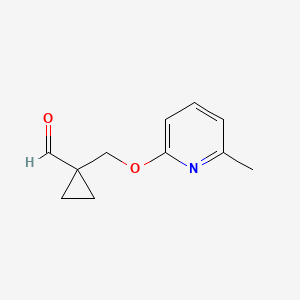


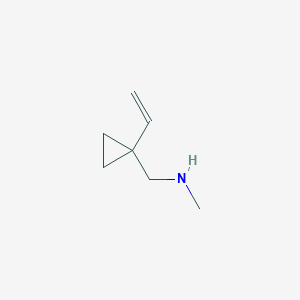
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B1480514.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1480515.png)
![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)